methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
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Biological Activity
Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1355811-81-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₃ClN₄O₃
- Molecular Weight : 308.72 g/mol
The structural formula indicates the presence of a triazole ring, which is known for its diverse biological activities. The incorporation of the 3-chloro-4-methylphenyl group is crucial for enhancing the compound's potency against various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole-containing compounds. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The results indicated that modifications in the triazole structure significantly influenced their antiproliferative activity:
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
4-Aminophenyl derivative | 12.22 | HepG-2 |
4-Methoxyphenyl derivative | 13.36 | HCT-116 |
Unsubstituted phenyl derivative | 15.31 | MCF-7 |
These findings suggest that this compound could exhibit similar or enhanced cytotoxic properties due to its unique substituents .
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Research indicates that certain triazole derivatives show promising activity against bacterial strains and fungi. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, indicating potential utility in treating infections .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole ring and substituents significantly affect biological activity. For example:
- Substituent Variability : The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
- Triazole Ring Positioning : The position of substituents on the triazole ring influences binding affinity to biological targets.
This information is crucial for designing more effective derivatives with improved pharmacological profiles .
Case Studies and Research Findings
Several studies have synthesized and evaluated derivatives of this compound:
- Antiproliferative Studies : A study reported that derivatives exhibited significant antiproliferative effects on leukemia cell lines, with morphological changes indicative of apoptosis observed in treated cells .
- Mechanism of Action : The mechanism involves interaction with cellular targets leading to apoptosis through pathways such as mitochondrial dysfunction and DNA damage without direct DNA intercalation .
Properties
IUPAC Name |
methyl 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-9(5-10(8)14)15-12(19)7-18-6-11(16-17-18)13(20)21-2/h3-6H,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWGRFACHMXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.